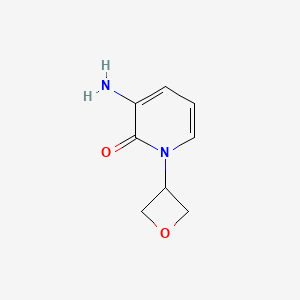

3-Amino-1-(oxetan-3-yl)pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-(oxetan-3-yl)pyridin-2-one is a heterocyclic compound that features both an oxetane ring and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxetan-3-yl)pyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Amino-1-(oxetan-3-yl)pyridin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action for 3-Amino-1-(oxetan-3-yl)pyridin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The pyridinone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

3-Amino-2-oxetanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a pyridinone moiety.

Azetidine derivatives: Contain a four-membered ring with nitrogen, similar to the oxetane ring but with different reactivity and applications.

Uniqueness

3-Amino-1-(oxetan-3-yl)pyridin-2-one is unique due to the combination of the oxetane ring and the pyridinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Biological Activity

3-Amino-1-(oxetan-3-yl)pyridin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an oxetane ring and a pyridinone moiety. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Structural Overview

The compound features:

- Pyridinone Core : Known for its ability to participate in hydrogen bonding and interactions with biological targets.

- Oxetane Ring : Provides unique reactivity and may facilitate interactions with enzymes or receptors.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound has been identified as a candidate for studying enzyme interactions, particularly in the context of kinase inhibition. Its structure allows it to bind effectively to active sites on enzymes, potentially leading to inhibition or modulation of their activity .

- Protein Binding : The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The pyridinone moiety enhances the compound's ability to form stable complexes with proteins.

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer therapy:

- Kinase Inhibition : A fragment library screening against a panel of kinases revealed that derivatives based on the pyridinone structure exhibited significant inhibitory activity against key kinases involved in cancer progression, such as MPS1 and Aurora kinases. For instance, modifications at specific positions on the pyridinone ring led to enhanced selectivity and potency against these targets .

| Compound | Target Kinase | % Inhibition at 100 µM |

|---|---|---|

| This compound | MPS1 | 58% |

| Modified Compound A | Aurora A | 77% |

| Modified Compound B | MPS1 | >50% |

Pain Management

In the context of pain management, small molecules similar to this compound have been evaluated for their anti-inflammatory properties. Compounds with similar structural motifs have shown promising results as selective COX inhibitors, which are critical in managing pain and inflammation .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent:

| Property | Value |

|---|---|

| Molecular Weight | 287 g/mol |

| Kinetic Solubility (pH = 7.4) | 191 μM |

| LogD (pH = 7.4) | 0.9 |

| Plasma Protein Binding (%) | ~50% |

These properties suggest that the compound has favorable characteristics for oral bioavailability and systemic circulation.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Continued optimization of the compound's structure could enhance its potency and selectivity against specific targets.

- In Vivo Studies : Evaluating the efficacy and safety in animal models will be crucial before advancing to clinical trials.

Properties

IUPAC Name |

3-amino-1-(oxetan-3-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7-2-1-3-10(8(7)11)6-4-12-5-6/h1-3,6H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBDIENKFFFZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=CC=C(C2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.